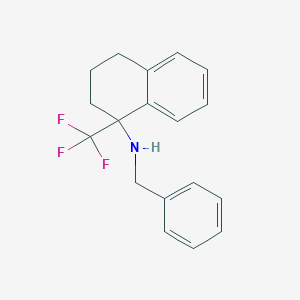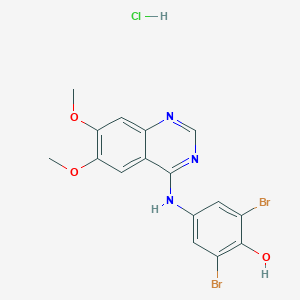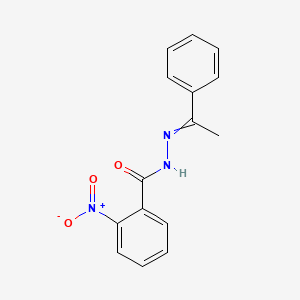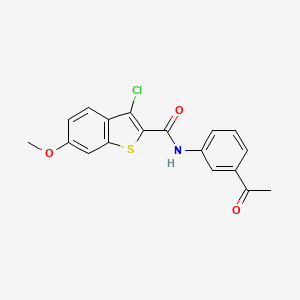![molecular formula C36H38N4O2 B12454352 N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide](/img/structure/B12454352.png)
N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[6-(3-Cyclohexaneamidophenyl)-2-phenylpyrimidin-4-yl]phenyl}cyclohexanecarboxamide is a complex organic compound with a unique structure that combines cyclohexane, phenyl, and pyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(3-Cyclohexaneamidophenyl)-2-phenylpyrimidin-4-yl]phenyl}cyclohexanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of phenyl and cyclohexane groups through a series of coupling reactions. Key reagents often include cyclohexanecarboxylic acid, phenylboronic acid, and various amines. Reaction conditions may involve the use of catalysts such as palladium on carbon and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[6-(3-Cyclohexaneamidophenyl)-2-phenylpyrimidin-4-yl]phenyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert amide groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.
Applications De Recherche Scientifique
N-{3-[6-(3-Cyclohexaneamidophenyl)-2-phenylpyrimidin-4-yl]phenyl}cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique optical characteristics.
Mécanisme D'action
The mechanism by which N-{3-[6-(3-Cyclohexaneamidophenyl)-2-phenylpyrimidin-4-yl]phenyl}cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Caffeine: A well-known stimulant with a purine structure.
Mono-methyl phthalate: An analytical standard used in various chemical analyses.
Uniqueness
N-{3-[6-(3-Cyclohexaneamidophenyl)-2-phenylpyrimidin-4-yl]phenyl}cyclohexanecarboxamide is unique due to its combination of cyclohexane, phenyl, and pyrimidine moieties, which confer specific chemical and biological properties. Unlike simpler compounds, its complex structure allows for diverse interactions and applications in various fields.
Propriétés
Formule moléculaire |
C36H38N4O2 |
|---|---|
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
N-[3-[6-[3-(cyclohexanecarbonylamino)phenyl]-2-phenylpyrimidin-4-yl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C36H38N4O2/c41-35(26-14-6-2-7-15-26)37-30-20-10-18-28(22-30)32-24-33(40-34(39-32)25-12-4-1-5-13-25)29-19-11-21-31(23-29)38-36(42)27-16-8-3-9-17-27/h1,4-5,10-13,18-24,26-27H,2-3,6-9,14-17H2,(H,37,41)(H,38,42) |
Clé InChI |
UWROBCNWGGDTIE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)NC(=O)C6CCCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol](/img/structure/B12454271.png)






![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B12454324.png)
![[4-(1-Hydroxyimino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12454330.png)
![2-(4-heptylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B12454337.png)

![Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate](/img/structure/B12454366.png)
![5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B12454371.png)

